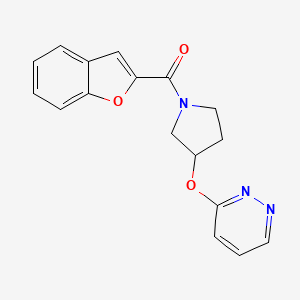

苯并呋喃-2-基(3-(哒嗪-3-基氧基)吡咯烷-1-基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzofuran derivatives are a class of organic compounds that have garnered significant interest due to their broad spectrum of biological activities. These compounds are characterized by a fused benzene and furan ring structure, which can be further modified to enhance their biological properties. The studies on benzofuran derivatives have focused on their synthesis, molecular structure, chemical reactions, and physical and chemical properties, with particular attention to their potential as therapeutic agents.

Synthesis Analysis

The synthesis of benzofuran derivatives has been explored through various methods. One approach involves a palladium-catalyzed tandem intramolecular Heck/Suzuki cross-coupling reaction, followed by chemical resolution and the Wolf-Kishner reaction to obtain a selective CB2 receptor agonist with high enantiomeric excess . Another method describes the ultrasound-assisted Rap-Stoermer reaction to synthesize benzofuran-2-yl(carbazolyl)methanone derivatives, utilizing salicylaldehydes and PEG-400 as a catalyst . Additionally, the synthesis of heterocycles bearing benzofuran and pyridazinone or pyridone moieties has been achieved starting from 2-carboxy-7-methoxy benzofuran-3-acetic acid, leading to compounds with potential enhanced biological activities .

Molecular Structure Analysis

The molecular structure of benzofuran derivatives is crucial for their biological activity. The synthesized compounds are characterized using various spectroscopic techniques to confirm their structures. For instance, the N-H signal in the NMR spectrum of a synthesized dye indicates chelation with the carbonyl group, which is essential for the compound's reactivity . The molecular docking studies also provide insights into the protein-ligand interactions, which are vital for understanding the mechanism of action of these compounds .

Chemical Reactions Analysis

Benzofuran derivatives undergo various chemical reactions that are essential for their biological function. For example, the reaction of aryldiazonium chloride with a pyranobenzofuran derivative leads to the formation of a hydrazono form, which can further react with different nucleophiles to form various heterocycles . These reactions are critical for the diversification of the benzofuran scaffold and the enhancement of biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives, such as their solubility, stability, and reactivity, are important for their practical applications. The synthesized benzofuran-2-yl(phenyl)methanones exhibit significant α-amylase inhibitory and radical scavenging activities, with the para-substituted compounds showing higher activity . The antimicrobial and antioxidant properties of these compounds have also been demonstrated, with some derivatives showing high antibacterial activity and free radical scavenging activity .

科学研究应用

抗菌活性

抗真菌特性

类固醇激素生物合成的抑制

PDE-III 抑制

环氧合酶-2 (COX-2) 抑制

光化学储能

属性

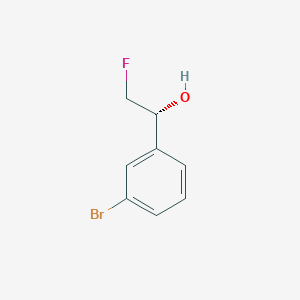

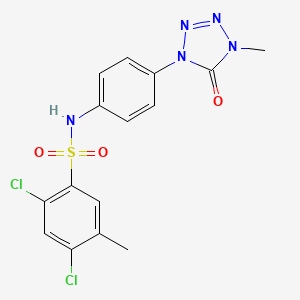

IUPAC Name |

1-benzofuran-2-yl-(3-pyridazin-3-yloxypyrrolidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3/c21-17(15-10-12-4-1-2-5-14(12)23-15)20-9-7-13(11-20)22-16-6-3-8-18-19-16/h1-6,8,10,13H,7,9,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUDHXDKOMCGKOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NN=CC=C2)C(=O)C3=CC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

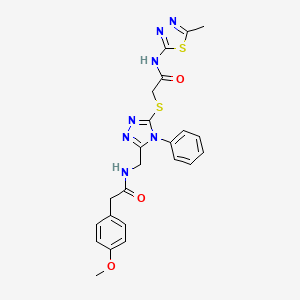

![N-(4-fluorophenyl)-2-[[3-(4-fluorophenyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2514722.png)

![1-(2,4-dichlorophenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol Dihydrochloride](/img/structure/B2514727.png)

![N-({[2,3'-bifuran]-5-yl}methyl)-3-methylbutanamide](/img/structure/B2514733.png)

![N-(3,4-dimethoxyphenyl)-2-[4-(4-methoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2514735.png)

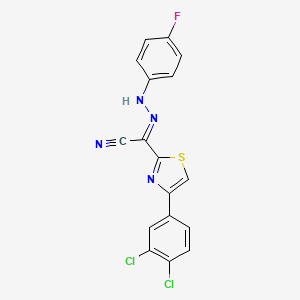

![N-(2-fluorobenzyl)-N-(4-fluorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2514741.png)